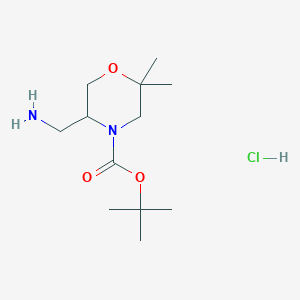

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride

Description

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride is a synthetic compound featuring a morpholine core substituted with a tert-butyl carbamate group, two methyl groups at the 2,2-positions, and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications, particularly in drug discovery where morpholine derivatives are valued for their conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-8-12(4,5)16-7-9(14)6-13;/h9H,6-8,13H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJUNIMNXIARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)CN)C(=O)OC(C)(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,2-dimethylmorpholine-4-carboxylate with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride is primarily studied for its potential as a pharmaceutical agent. The morpholine structure is prevalent in drug design due to its ability to enhance solubility and bioavailability.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of morpholine have been tested for their ability to inhibit microtubule polymerization, a critical mechanism in cancer cell division. A study showed that modifications to the morpholine ring can lead to increased potency against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Morpholine derivatives have been explored for their effects on adenosine receptors, which play a role in neurological functions and could be relevant for treating neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often focuses on optimizing yield and purity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | tert-butyl bromide | 85 |

| 2 | Amidation | Aminomethyl morpholine | 78 |

| 3 | Hydrochloride formation | HCl gas | 90 |

Anticancer Research

In a notable study, a derivative of this compound was evaluated for its anticancer properties against human osteosarcoma xenografts in mice. The results demonstrated significant tumor growth inhibition compared to controls, indicating the potential of this compound class in cancer therapy .

Neuroprotective Studies

Another study investigated the neuroprotective effects of morpholine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tert-butyl and dimethylmorpholine groups contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents at the 5-position of the morpholine ring. Below is a detailed comparison with tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS: 2098271-75-9), a closely related compound with a formyl group instead of an aminomethyl group .

Table 1: Key Comparative Properties

| Property | Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate Hydrochloride | Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | ~280.76 (estimated for hydrochloride salt) | 243.30 |

| Functional Group | Aminomethyl (-CH2NH2·HCl) | Formyl (-CHO) |

| XLogP3 | Predicted lower due to ionized amine (hydrochloride salt) | 0.9 |

| Hydrogen Bond Acceptors | 5 (including chloride ion) | 4 |

| Solubility | High in polar solvents (enhanced by hydrochloride salt) | Moderate (lipophilic formyl group reduces aqueous solubility) |

| Reactivity | Basic amine facilitates salt formation and nucleophilic reactions | Aldehyde group prone to oxidation and nucleophilic addition |

| Topological Polar Surface Area (Ų) | Higher (~70–80 estimated) | 55.8 |

Structural and Functional Differences

- Aminomethyl vs. Formyl Group: The aminomethyl group introduces a primary amine, which is protonated in the hydrochloride salt, increasing polarity and aqueous solubility. In contrast, the formyl group in the analog contributes to moderate lipophilicity (XLogP3 = 0.9) and reactivity toward nucleophiles .

Physicochemical and Pharmacokinetic Implications

- Solubility and Bioavailability : The hydrochloride salt’s higher solubility favors oral bioavailability and formulation in aqueous media. The formyl analog’s lower polar surface area (55.8 Ų) suggests better membrane permeability but reduced solubility .

- Metabolic Stability: The aminomethyl group may undergo oxidative deamination or conjugation, whereas the formyl group could be metabolized via reduction to a hydroxymethyl derivative or oxidation to a carboxylic acid.

Biological Activity

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride (CAS Number: 2413898-68-5) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 280.79 g/mol. Its structure features a morpholine ring, a tert-butyl group, and a carboxylate moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O₃ |

| Molecular Weight | 280.79 g/mol |

| CAS Number | 2413898-68-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Enzymatic Studies : In vitro assays indicated that the compound could inhibit specific enzymes related to metabolic disorders. For instance, it showed promising results in inhibiting enzymes involved in the synthesis of isoprenoid precursors .

- Pharmacokinetics : Research on absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable pharmacokinetic properties, indicating potential for oral bioavailability .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.

Case Study 2: Enzyme Inhibition

In a pharmacological characterization study, the compound was tested for its ability to inhibit thrombin activity. Results indicated that it effectively reduced thrombin activity in vitro, suggesting its potential as an anticoagulant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.